molecular formula C22H15Br B12930996 2-(4-Bromophenyl)-3-phenylnaphthalene

2-(4-Bromophenyl)-3-phenylnaphthalene

Cat. No.: B12930996
M. Wt: 359.3 g/mol
InChI Key: JRIATTNNBOCKQG-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)-3-phenylnaphthalene is a polyaromatic hydrocarbon featuring a naphthalene core substituted with a 4-bromophenyl group at position 2 and a phenyl group at position 2. Key properties of the isomer include:

  • Molecular Formula: C₂₂H₁₅Br
  • Molar Mass: 359.26 g/mol
  • Density: 1.329±0.06 g/cm³ (predicted)
  • Boiling Point: 469.2±14.0 °C (predicted) .

The bromophenyl group’s position (1- vs. 2-) on the naphthalene ring may influence electronic properties, steric effects, and biological interactions, as seen in analogous compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Bromophenyl)-3-phenylnaphthalene typically involves a Suzuki-Miyaura cross-coupling reaction. This reaction is performed between 4-bromophenylboronic acid and 3-phenylnaphthalene-2-boronic acid in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene . The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures (around 100°C) to ensure complete conversion.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the Suzuki-Miyaura coupling reaction is scalable and can be adapted for large-scale synthesis. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-(4-Bromophenyl)-3-phenylnaphthalene can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution.

    Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction Reactions: The aromatic rings can be reduced under specific conditions to form partially or fully hydrogenated derivatives.

Common Reagents and Conditions:

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride for more selective reductions.

Major Products:

    Substitution: Products include derivatives with different substituents replacing the bromine atom.

    Oxidation: Products include hydroxylated or carbonylated derivatives.

    Reduction: Products include partially or fully hydrogenated naphthalene derivatives.

Scientific Research Applications

Organic Synthesis

2-(4-Bromophenyl)-3-phenylnaphthalene serves as a versatile building block in the synthesis of more complex organic molecules. It is particularly useful in developing compounds with specific electronic and optical properties, making it valuable in the design of organic semiconductors and light-emitting diodes (LEDs) .

Biological Studies

Research has indicated that this compound may possess potential biological activities. Its interactions with biological macromolecules are being studied for possible therapeutic applications. For instance, compounds derived from phenylnaphthalenes have shown antibacterial activity against strains such as Staphylococcus aureus and Enterococcus .

Case Study: Antibacterial Activity
A study evaluated various substituted naphthalenes for their antibacterial properties, revealing that certain derivatives exhibited significant inhibition against methicillin-resistant strains of bacteria. This suggests that this compound could be explored further for its potential as an antibacterial agent .

Material Science

The compound is also being investigated for its role in developing advanced materials. Its structure allows for π-π interactions, which can enhance the performance of organic materials used in electronics and photonics .

Data Table: Summary of Applications

Application AreaDescriptionNotable Findings
Organic SynthesisBuilding block for complex organic moleculesUsed in the synthesis of organic semiconductors
Biological StudiesPotential antibacterial propertiesActive against Staphylococcus aureus
Material ScienceDevelopment of advanced materialsEnhances performance in electronic applications

Mechanism of Action

The mechanism of action of 2-(4-Bromophenyl)-3-phenylnaphthalene depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The compound’s aromatic structure allows it to participate in π-π interactions and hydrogen bonding, influencing its binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Anti-Inflammatory Bromophenyl Derivatives

Compounds containing 4-bromophenyl groups linked to heterocyclic cores demonstrate significant bioactivity. For example:

  • 2-[3-(4-Bromophenyl)propan-3-one]-5-(4-chlorophenyl)-1,3,4-oxadiazole : Exhibited 59.5% anti-inflammatory activity at 20 mg/kg, comparable to indomethacin (64.3%) .
  • 2-[3-(4-Bromophenyl)propan-3-one]-5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole : Showed 61.9% activity under the same conditions .

Key Insight : The 4-bromophenyl moiety enhances anti-inflammatory potency when combined with electron-withdrawing groups (e.g., oxadiazole) and halogenated aryl substituents.

FPR Receptor-Targeting Pyridazinone Derivatives

Pyridazin-3(2H)-one derivatives with 4-bromophenyl acetamide chains act as formyl peptide receptor (FPR) agonists:

  • N-(4-Bromophenyl)-2-[5-(3-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide : Mixed FPR1/FPR2 ligand, activating calcium mobilization and chemotaxis in neutrophils .
  • N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide : Potent and specific FPR2 agonist .

Key Insight : The 4-bromophenyl group contributes to receptor binding specificity, with methoxybenzyl substituents modulating selectivity between FPR1 and FPR2.

Chalcone-Based Acetamide Derivatives

Chalcone-acetamide hybrids with bromophenyl acryloyl groups, such as 2-(2-(3-(4-bromophenyl)acryloyl)phenoxy)-N,N-diphenylacetamide, are synthesized via chloroacetylation and chalcone coupling .

Key Insight : The bromophenyl group enhances π-π stacking interactions, which may improve material stability or drug-target binding.

Structural and Functional Analysis Table

Compound Name Core Structure Key Substituents Bioactivity/Properties Reference
2-(4-Bromophenyl)-3-phenylnaphthalene Naphthalene 2-(4-Bromophenyl), 3-phenyl Not reported (predicted high thermal stability) -
1-(4-Bromophenyl)-3-phenylnaphthalene Naphthalene 1-(4-Bromophenyl), 3-phenyl Density: 1.329 g/cm³; BP: 469.2°C
2-[3-(4-Bromophenyl)propan-3-one]-oxadiazole 1,3,4-Oxadiazole 4-Bromophenyl ketone, 4-chlorophenyl 59.5% anti-inflammatory activity
N-(4-Bromophenyl)-pyridazinone-acetamide Pyridazin-3(2H)-one 4-Bromophenyl, 4-methoxybenzyl FPR2 agonist; calcium mobilization
Chalcone-diphenylacetamide Acetamide-chalcone 4-Bromophenyl acryloyl, diphenyl Synthetic intermediate for materials

Critical Discussion

  • Positional Isomerism : The 1- vs. 2-substitution on naphthalene likely alters electronic distribution, affecting solubility and reactivity. For example, 1-substituted naphthalenes often exhibit higher steric hindrance than 2-substituted analogs.
  • Biological Relevance : Bromophenyl groups enhance lipophilicity and binding affinity in drug candidates, as seen in FPR agonists and anti-inflammatory agents .
  • Synthetic Flexibility : Bromophenyl-containing compounds are accessible via modular routes, such as chalcone coupling or heterocyclic condensation .

Biological Activity

2-(4-Bromophenyl)-3-phenylnaphthalene is an organic compound notable for its unique aromatic structure, which consists of a naphthalene core substituted with a bromophenyl group and a phenyl group. Its molecular formula is C19_{19}H15_{15}Br, with a molecular weight of approximately 283.16 g/mol. This compound has garnered attention in medicinal chemistry due to its biological activity, particularly as an inhibitor of cytochrome P450 enzymes, which play a crucial role in drug metabolism.

Cytochrome P450 Inhibition

Research indicates that this compound exhibits significant biological activity as an inhibitor of specific cytochrome P450 enzymes, particularly CYP1A2 and CYP2C19. These enzymes are involved in the metabolism of various pharmaceuticals, and their inhibition can lead to altered pharmacokinetics of co-administered drugs. The implications of this interaction are critical in pharmacology, especially concerning drug-drug interactions and potential side effects.

The mechanism by which this compound exerts its inhibitory effects on cytochrome P450 enzymes involves binding to the active sites of these enzymes, thereby blocking their catalytic activity. The presence of the bromine atom in the para position is thought to enhance the compound's binding affinity due to electronic effects.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Properties
This compound Naphthalene core with para-bromo substitutionInhibits CYP1A2 and CYP2C19
1-(4-Bromophenyl)-2-phenylnaphthalene Naphthalene core with para-bromo substitution but different phenyl positioningSimilar electronic properties
2-(3-Bromophenyl)-3-phenylnaphthalene Naphthalene core with meta-bromo substitutionDifferent reactivity due to substitution position
Biphenyl Derivatives Two phenyl rings connected directlyLacks naphthalene structure; different electronic behavior

This comparison highlights how this compound stands out due to its unique structural arrangement and biological activity profile.

In Vitro Studies

In vitro studies have demonstrated the inhibitory effects of this compound on CYP1A2 and CYP2C19. For instance, assays measuring enzyme activity in the presence of varying concentrations of the compound showed a dose-dependent inhibition pattern. These findings are crucial for understanding how this compound might influence drug metabolism in clinical settings.

Pharmacokinetic Implications

The inhibition of cytochrome P450 enzymes can have significant pharmacokinetic implications. For example, co-administration of drugs metabolized by CYP1A2 or CYP2C19 with this compound could lead to increased plasma levels of those drugs, potentially resulting in enhanced efficacy or increased risk of adverse effects.

Properties

Molecular Formula

C22H15Br

Molecular Weight

359.3 g/mol

IUPAC Name

2-(4-bromophenyl)-3-phenylnaphthalene

InChI

InChI=1S/C22H15Br/c23-20-12-10-17(11-13-20)22-15-19-9-5-4-8-18(19)14-21(22)16-6-2-1-3-7-16/h1-15H

InChI Key

JRIATTNNBOCKQG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=CC=CC=C3C=C2C4=CC=C(C=C4)Br

Origin of Product

United States

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